piperidine-2-carboxamide hydrochloride basic properties
piperidine-2-carboxamide hydrochloride basic properties
An In-depth Technical Guide to the Basic Properties of Piperidine-2-Carboxamide Hydrochloride
Authored by: A Senior Application Scientist
Abstract
Piperidine-2-carboxamide hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a saturated piperidine ring, presents a basic nitrogen center whose properties are critical to the molecule's overall behavior. The formation of a hydrochloride salt underscores the importance of this basicity, enhancing its stability and aqueous solubility. This guide provides an in-depth analysis of the fundamental basic properties of piperidine-2-carboxamide hydrochloride, exploring the structural determinants of its basicity, quantitative measures such as pKa, established experimental protocols for its determination, and the profound implications of these properties in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Core Structural and Physicochemical Profile
Piperidine-2-carboxamide hydrochloride is characterized by a six-membered saturated nitrogen-containing ring (piperidine) substituted at the 2-position with a carboxamide group. The hydrochloride salt form indicates that the basic piperidine nitrogen is protonated.
Table 1: Physicochemical Properties of Piperidine-2-Carboxamide Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃ClN₂O | [1][2] |
| Molecular Weight | 164.63 g/mol | [1][2] |
| Appearance | Solid. White to off-white powder/crystalline powder. | [2][3][4] |
| Melting Point | 138-140 °C | |
| CAS Number | 857242-96-7 (for hydrochloride); 19889-77-1 (for free base) | [2][5] |
| Purity | Typically >95% | [2] |
Deconstructing the Basicity: A Mechanistic Perspective
The basicity of piperidine-2-carboxamide is almost entirely attributed to the lone pair of electrons on the nitrogen atom within the piperidine ring. Understanding the factors that govern the availability of this lone pair is key to predicting the molecule's behavior in chemical and biological systems.
The Influence of Nitrogen Hybridization
The primary determinant of the piperidine nitrogen's basicity is its sp³ hybridization. In contrast to aromatic heterocycles like pyridine, where the nitrogen is sp² hybridized, the lone pair in piperidine resides in an sp³ orbital. This orbital has a lower s-character (25%) compared to an sp² orbital (33%).[6][7] Electrons in orbitals with higher s-character are held more closely to the nucleus, making them less available for donation to a proton. Consequently, the sp³ hybridized nitrogen in piperidine is significantly more basic than the sp² nitrogen in pyridine.[6][8]
Inductive Effects of the 2-Carboxamide Substituent
While the piperidine ring itself is strongly basic, the presence of the carboxamide group at the adjacent C2 position introduces a crucial electronic modulation. The carbonyl group (C=O) within the carboxamide is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This creates an inductive effect, pulling electron density away from the piperidine nitrogen. This withdrawal of electron density reduces the availability of the nitrogen's lone pair for protonation, thereby decreasing the overall basicity of the molecule compared to unsubstituted piperidine.[9] The modulation of a piperidine's basicity is a common and powerful tool in drug design to fine-tune a molecule's properties.[10]
The Role of the Hydrochloride Salt
The compound is supplied as a hydrochloride salt, which has two primary benefits. First, the protonation of the basic nitrogen to form a quaternary ammonium salt often results in a stable, crystalline solid that is easier to handle and purify than the free base. Second, and critically for many applications, this salt formation dramatically increases the compound's aqueous solubility.
pKa: The Quantitative Index of Basicity
The basicity of an amine is quantified by the pKa of its conjugate acid (the protonated form). A higher pKa value indicates a stronger base.
-
Piperidine (unsubstituted): The conjugate acid has a pKa of approximately 11.2.
This pKa value is critical as it dictates the ionization state of the molecule at physiological pH (~7.4). With a pKa around 8.2, a substantial portion of the molecules will exist in their protonated, charged form in the body.
Experimental Protocols for pKa Determination
Accurately determining the pKa is a foundational step in characterizing any ionizable compound. The following protocols represent robust, self-validating systems for this purpose.
Potentiometric Titration
This is the most common and direct method for pKa determination within the pH range of 2 to 11.[11] The principle involves monitoring the pH of a solution of the hydrochloride salt as a strong base is incrementally added.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a dilute, aqueous solution of piperidine-2-carboxamide hydrochloride of a known concentration (e.g., 0.05 M).[12]
-
Titrant Preparation: Standardize a solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration: Place the sample solution in a beaker with a magnetic stirrer. Submerge the calibrated pH electrode. Add small, precise aliquots of the standardized NaOH titrant, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). This will generate a sigmoid titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[13] At this point, the concentrations of the protonated form (conjugate acid) and the deprotonated form (free base) are equal.
Workflow Diagram: Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
UV-Spectrophotometric Method
This method is applicable if the protonated and neutral forms of the molecule exhibit different ultraviolet absorption spectra. It relies on measuring the change in absorbance at a fixed wavelength across a series of solutions with varying, known pH values.
Step-by-Step Protocol:
-
Spectral Scans: Obtain the full UV-Vis absorption spectra of the compound in a strongly acidic solution (e.g., pH 1, where it is fully protonated) and a strongly basic solution (e.g., pH 11, where it is fully deprotonated).
-
Wavelength Selection: Identify a wavelength (λ) where the difference in absorbance between the acidic and basic forms is maximal.
-
Buffer Preparation: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2.
-
Sample Measurement: Prepare a set of samples with a constant total concentration of the compound, each in one of the prepared buffers. Measure the absorbance of each sample at the selected wavelength λ.
-
Data Analysis: Plot the measured absorbance against the pH of the buffer. The resulting data will form a sigmoid curve.
-
pKa Calculation: The pKa can be calculated from the Henderson-Hasselbalch equation adapted for spectrophotometry or identified as the inflection point of the curve.[13][14]
Workflow Diagram: Spectrophotometric pKa Determination
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Implications in Research and Drug Development
The basicity of piperidine-2-carboxamide hydrochloride is not merely an academic property; it is a central feature that dictates its utility and behavior in applied settings.
-
Aqueous Solubility: As a hydrochloride salt, the compound's solubility in water is significantly enhanced. This is a critical advantage for creating formulations for in vitro biological assays and for developing parenteral (injectable) drug products.
-
Pharmacokinetics (ADME): The pKa value determines the charge state at physiological pH, which governs Absorption, Distribution, Metabolism, and Excretion (ADME).
-
Absorption: The degree of ionization affects a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. Generally, the neutral (free base) form is more lipophilic and permeates membranes more readily.
-
Distribution: The charge state influences binding to plasma proteins like albumin and can affect the volume of distribution of a drug candidate.
-
-
Target Engagement: The ability of the piperidine nitrogen to be protonated allows for the formation of strong ionic bonds (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in the active site of a protein target. This can be a critical interaction for molecular recognition and biological activity.
-
Safety and Off-Target Effects: Basic centers in drug molecules are sometimes associated with liabilities such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity. Therefore, modulating the pKa of the piperidine nitrogen is a key strategy in medicinal chemistry to mitigate such risks while retaining on-target activity.[10]
Safety and Handling
As with any chemical reagent, proper handling of piperidine-2-carboxamide hydrochloride is essential.
-
Hazards: The compound is classified as toxic if swallowed.[15][16] It may cause skin and eye irritation.[17]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
Conclusion
Piperidine-2-carboxamide hydrochloride possesses a well-defined basic character originating from its sp³-hybridized piperidine nitrogen. This inherent basicity is electronically tempered by the adjacent electron-withdrawing carboxamide group, resulting in a pKa that renders the molecule significantly protonated at physiological pH. This fundamental property is not only key to its chemical identity but also a critical determinant of its solubility, pharmacokinetic profile, and potential for biological activity. A thorough understanding and precise experimental determination of its basicity are therefore indispensable for any scientist or researcher utilizing this compound in drug discovery and development.
References
-
ResearchGate. of piperidine basicity modulation by β‐equatorial and β‐axial carbonyl... [Online] Available at: [Link]
-
Quora. What is the order of the basicity of pyrole, pyridine, and piperadine? [Online] Available at: [Link]
-
Slideshare. Basicity of heterocyclics pdf. [Online] Available at: [Link]
-
ChemBK. (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. [Online] Available at: [Link]
-
Scribd. Basicity of Piperidine & Pyridine. [Online] Available at: [Link]
-
Cambridge MedChem Consulting. Tuning basicity. [Online] Available at: [Link]
-
NIH. Development of Methods for the Determination of pKa Values. [Online] Available at: [Link]
-
MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Online] Available at: [Link]
-
NIH PubChem. Piperidine-2-carboxamide. [Online] Available at: [Link]
-
DOI. Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. [Online] Available at: [Link]
-
DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Online] Available at: [Link]
Sources
- 1. 78058-42-1 CAS MSDS ((S)-Piperidine-2-carboxamide hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Piperidine-2-carboxamide hydrochloride | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Piperidine-2-carboxamide | C6H12N2O | CID 140623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Basicity of heterocyclics pdf | PDF [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. fishersci.com [fishersci.com]
